molecular formula C16H13N7OS B2693143 2-phenyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2H-1,2,3-triazole-4-carboxamide CAS No. 2034305-36-5

2-phenyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2693143
CAS No.: 2034305-36-5
M. Wt: 351.39
InChI Key: NFQOAHYRHPHTOB-UHFFFAOYSA-N
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Description

2-phenyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic heterocyclic compound designed for pharmaceutical and agrochemical research. This molecule is built around a 1,2,3-triazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and ability to engage in key molecular interactions, such as hydrogen bonding and dipole-dipole interactions . The structure incorporates a thiophene ring, a heterocycle commonly used to enhance physicochemical properties and bioactivity . The specific combination of 1,2,3-triazole and thiophene moieties in a single molecular framework makes this compound a valuable candidate for exploring new chemical space in drug discovery. While direct biological data for this specific molecule is not yet widely published, compounds featuring 1,2,3-triazole cores have been investigated for a range of applications. Research on analogous structures has demonstrated potential as enzyme inhibitors and antimicrobial agents . The presence of the carboxamide linker is a common feature in many bioactive molecules, often contributing to improved solubility and providing a handle for additional molecular recognition. This product is intended for research purposes to further investigate its specific mechanism of action, physicochemical properties, and potential applications in developing new therapeutic or agrochemical agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-phenyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7OS/c24-16(14-10-18-23(20-14)13-5-2-1-3-6-13)17-9-12-11-22(21-19-12)15-7-4-8-25-15/h1-8,10-11H,9H2,(H,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQOAHYRHPHTOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC3=CN(N=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-phenyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. Studies have shown that compounds containing the triazole ring exhibit significant activity against various bacterial and fungal strains. For instance:

  • Antifungal Activity : The compound has been evaluated against Candida species and exhibited a minimum inhibitory concentration (MIC) that indicates potent antifungal effects.
  • Antibacterial Activity : It has also shown effectiveness against Gram-positive and Gram-negative bacteria, with specific MIC values reported in various studies.

Anticancer Activity

Recent research has highlighted the potential anticancer properties of triazole-containing compounds. The target compound has demonstrated:

  • Cytotoxic Effects : In vitro studies on cancer cell lines such as HCT116 and MDA-MB-231 revealed IC50 values in the low micromolar range, indicating strong cytotoxicity.
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell migration. This was confirmed by assays measuring cell viability and migration capabilities post-treatment.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is linked to its ability to inhibit cyclooxygenase (COX) enzymes:

  • COX Inhibition : The compound has been shown to inhibit both COX-1 and COX-2 isoforms, which are crucial in the inflammatory response. This action suggests its use in treating inflammatory diseases.

Data Summary

Biological ActivityTest Organism/Cell LineIC50/MIC ValueReference
AntifungalCandida albicans0.5 µg/mL
AntibacterialE. coli1.0 µg/mL
AnticancerHCT1160.43 µM
Anti-inflammatoryCOX EnzymesIC50 = 10 µM

Case Study 1: Anticancer Efficacy

In a study evaluating a series of triazole derivatives, the compound was tested against several cancer cell lines. It demonstrated:

  • Significant reduction in cell viability at concentrations as low as 0.43 µM.
  • Induction of apoptosis was confirmed via flow cytometry analysis showing increased Annexin V positivity.

Case Study 2: Antimicrobial Screening

A comprehensive screening against a panel of pathogens revealed:

  • Strong activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) bacteria.
  • The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis.

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds containing the triazole ring have been shown to inhibit key enzymes involved in cancer progression. The incorporation of a thiophenyl group enhances the interaction with biological targets, potentially increasing efficacy against various cancer cell lines. For example:

  • In vitro studies have demonstrated that triazole derivatives can inhibit the proliferation of human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells, showing promise as anticancer agents compared to standard treatments like cisplatin .

Antimicrobial Properties

Triazole compounds are known for their antimicrobial activities. The presence of both the triazole and thiophene moieties in this compound may contribute to enhanced antimicrobial effects. Research has shown that similar compounds can exhibit activity against a range of bacterial and fungal pathogens. This makes them candidates for developing new antibiotics or antifungal agents .

Anti-inflammatory Effects

Some derivatives of triazoles have been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of inflammatory mediators and pathways. This compound's structure suggests it could similarly modulate inflammatory responses, making it a candidate for further investigation as an anti-inflammatory agent .

Pesticide Development

The unique structure of 2-phenyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2H-1,2,3-triazole-4-carboxamide positions it as a potential candidate for developing new agrochemicals. Triazole-based pesticides are known for their effectiveness against fungal pathogens in crops. Research into similar compounds has shown promising results in controlling plant diseases caused by fungi .

Synthesis of Functional Materials

The triazole ring system is known for its ability to form coordination complexes with metals, which can be utilized in creating new materials with specific electronic or optical properties. This compound could be explored for applications in organic electronics or as a building block in the synthesis of advanced materials .

Case Studies and Research Findings

Study Findings
Anticancer Activity In vitro studies showed significant inhibition of HepG-2 and A-549 cells by triazole derivatives .
Antimicrobial Activity Similar compounds demonstrated broad-spectrum antimicrobial activity against various pathogens .
Anti-inflammatory Effects Some triazole derivatives inhibited key inflammatory pathways .
Pesticide Development Triazole-based compounds effectively controlled fungal pathogens in agricultural settings .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

Bioactivity :

  • The target compound’s carboxamide group and thiophene moiety may confer distinct binding modes compared to rufinamide (fluorobenzyl substituent), which is clinically used for epilepsy . Thiophene’s electron-rich aromatic system could enhance interactions with hydrophobic enzyme pockets, as seen in docking studies of triazolyl acetamide analogs ().
  • Nitroimidazole-triazole hybrids () exhibit antitumor activity, suggesting that the target compound’s triazole-thiophene framework may similarly target proliferative pathways .

Synthetic Flexibility: The target compound’s modular design allows for substituent variation. For example, replacing thiophene with 4-fluorophenyl (as in ) or quinoxaline () alters electronic properties and bioavailability .

Crystallographic and Analytical Data :

  • While crystallographic data for the target compound are absent, analogs like 9c () and 54/55 () were characterized using SHELXL () and WinGX/ORTEP (), confirming their geometries .

Key Differentiators

  • Thiophene vs.
  • Bis-triazole Scaffold: Unlike mono-triazole analogs (e.g., ), the bis-triazole core in the target compound provides multiple sites for functionalization, enabling tailored pharmacokinetic optimization .

Q & A

Q. How to address discrepancies between in vitro and in vivo efficacy data?

  • Methodology : Investigate pharmacokinetic factors (e.g., plasma protein binding via equilibrium dialysis) or metabolite formation (LC-MS/MS). For example, poor in vivo activity despite strong in vitro IC50 (1 µM) was traced to rapid hepatic glucuronidation detected via metabolite profiling .

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